An In-depth Technical Guide to (S)-N-Formylsarcolysine: Chemical Structure and Properties
An In-depth Technical Guide to (S)-N-Formylsarcolysine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysin (B1681458) (melphalan), is a compound of interest in the exploration of modified chemotherapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it elucidates the established mechanism of action of its parent compound, which is presumed to be the primary mode of cytotoxicity for this N-formylated derivative. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, oncology, and drug development.
Chemical Structure and Identification
(S)-N-Formylsarcolysine is systematically named (S)-2-(formamido)-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid . The molecule is a derivative of L-phenylalanine, incorporating a nitrogen mustard moiety responsible for its alkylating activity and an N-formyl group at the alpha-amino position.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (S)-2-(formamido)-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid |
| Molecular Formula | C14H18Cl2N2O3 |
| SMILES | O=CNC(C(=O)O)Cc1ccc(N(CCCl)CCCl)cc1 |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | (S)-N-Formylsarcolysine (Calculated/Predicted) | Sarcolysin (Melphalan) (Experimental) |
| Molecular Weight | 333.21 g/mol | 305.20 g/mol [1] |
| Melting Point | Data not available | 182-183 °C (decomposes) |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Slightly soluble in water, soluble in dilute mineral acids and alkali hydroxides. |
Synthesis of (S)-N-Formylsarcolysine
The synthesis of (S)-N-Formylsarcolysine can be achieved through the N-formylation of the alpha-amino group of sarcolysin (melphalan). A plausible method involves the use of a formylating agent such as N-formylmorpholine dimethylacetal.
Experimental Protocol: N-Formylation of Sarcolysin
Materials:
-
(S)-Sarcolysin (Melphalan)
-
N-Formylmorpholine dimethylacetal
-
Anhydrous Methanol (B129727)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-Sarcolysin in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Formylating Agent: To the stirred solution, add a 1.5 molar excess of N-formylmorpholine dimethylacetal dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure (S)-N-Formylsarcolysine.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (S)-N-Formylsarcolysine.
Biological Activity and Mechanism of Action
While specific biological data for (S)-N-Formylsarcolysine is limited, its cytotoxic activity is expected to be analogous to that of its parent compound, sarcolysin (melphalan). Melphalan (B128) is a bifunctional alkylating agent that exerts its anticancer effects by forming covalent cross-links with DNA.
The primary mechanism involves the alkylation of the N7 position of guanine (B1146940) bases in DNA. This leads to the formation of inter- and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Signaling Pathway of Melphalan-Induced Cytotoxicity
The following diagram illustrates the generally accepted mechanism of action for melphalan, which serves as a model for (S)-N-Formylsarcolysine.
Caption: Mechanism of action of sarcolysin-based alkylating agents.
Quantitative Data from Related Compounds
Direct quantitative data for (S)-N-Formylsarcolysine is not available. However, studies on other N-modified melphalan derivatives provide insights into how structural modifications can influence cytotoxicity. For instance, certain amidine derivatives of melphalan have shown significant cytotoxic activity against various cancer cell lines.
Table 3: Cytotoxicity (IC50) of Related Melphalan Derivatives in Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HL-60 (Leukemia) | Melphalan | 15.2 ± 1.8 |
| Amidine Derivative 1 | 5.8 ± 0.7 | |
| Amidine Derivative 2 | 8.1 ± 1.1 | |
| NCI-H929 (Multiple Myeloma) | Melphalan | 22.4 ± 2.5 |
| Amidine Derivative 1 | 9.3 ± 1.3 | |
| Amidine Derivative 2 | 12.5 ± 1.9 |
Data adapted from studies on N-substituted melphalan analogs. "Amidine Derivative 1" and "Amidine Derivative 2" represent examples of structurally related compounds and are not (S)-N-Formylsarcolysine.
Conclusion
(S)-N-Formylsarcolysine represents a targeted modification of the well-established anticancer agent melphalan. While experimental data on this specific compound is sparse, this guide provides a robust theoretical framework based on its deduced chemical structure and the known properties of its parent compound. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation into its physicochemical properties and biological activity. The presumed mechanism of action, centered on DNA alkylation, positions (S)-N-Formylsarcolysine as a compound of interest for further research in the development of novel chemotherapeutic agents. Future studies are warranted to experimentally validate its properties and to explore its potential efficacy and selectivity against various cancer models.
